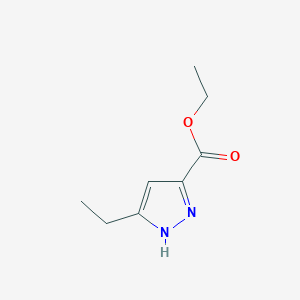

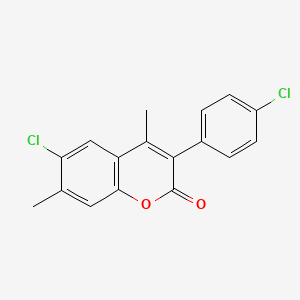

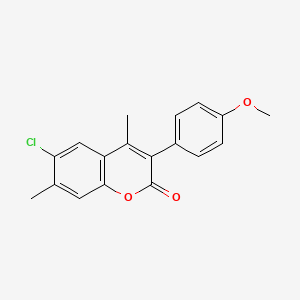

![molecular formula C14H8ClF3N4O2S B3041273 6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole CAS No. 264884-20-0](/img/structure/B3041273.png)

6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole

Descripción general

Descripción

6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole is a unique compound notable for its complex structure and diverse range of applications. Characterized by its imidazothiazole core, this compound incorporates a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

Formation of the Imidazo[2,1-b][1,3]thiazole Core: : This is generally achieved through the cyclization of thioamides with α-bromo ketones under reflux conditions.

Introduction of the Chlorine Atom: : A chlorination step, often using reagents such as thionyl chloride or N-chlorosuccinimide, is performed to attach the chlorine atom at the 6th position.

Attachment of the 3-(Trifluoromethyl)anilino Group: : This can be achieved via a coupling reaction between the imidazothiazole derivative and the 3-(trifluoromethyl)aniline using a coupling reagent like EDCI in an appropriate solvent.

Formation of the Carbonyl Oxyimino Linkage: : This involves an oxime formation reaction, typically using hydroxylamine derivatives in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production processes are optimized for efficiency and yield. The use of continuous flow reactors and microwave-assisted synthesis can significantly shorten reaction times and improve overall yields. Additionally, the use of automated purification systems ensures the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Can participate in electrophilic and nucleophilic substitution reactions due to the presence of active sites like the chlorine atom and the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in aqueous solution, often under reflux.

Reduction: : Sodium borohydride in methanol at room temperature.

Substitution: : Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: : Products include oxo derivatives and hydroxyl derivatives.

Reduction: : The reduction of the carbonyl group yields alcohols or amines.

Substitution: : Yields various substituted imidazothiazoles, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole is utilized across various fields:

Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

Biology: : Investigated for its potential as a molecular probe in enzymatic studies.

Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

Industry: : Employed in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The compound's mechanism of action involves:

Molecular Targets: : It interacts with specific enzymes and receptors, often influencing signaling pathways.

Pathways Involved: : It can modulate pathways like the NF-κB pathway, contributing to its anti-inflammatory effects. In cancer cells, it may induce apoptosis through mitochondrial pathways.

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds

Compared to other imidazothiazole derivatives, 6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole stands out due to:

Unique Structure: : The presence of both a chlorine atom and a trifluoromethyl group.

Enhanced Reactivity: : Due to its electron-withdrawing groups, which influence its chemical behavior.

List of Similar Compounds

6-Bromo-5-{[({[3-(trifluoromethyl)phenyl]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole

6-Methyl-5-{[({[3-(trifluoromethyl)phenyl]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole

Hopefully, this gives a comprehensive look into this compound without abbreviations

Propiedades

IUPAC Name |

[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N4O2S/c15-11-10(22-4-5-25-12(22)21-11)7-19-24-13(23)20-9-3-1-2-8(6-9)14(16,17)18/h1-7H,(H,20,23)/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPMSFHUBTOMK-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)ON=CC2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)O/N=C/C2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)